molecular formula C12H8F3NO B6367899 2-Hydroxy-6-(2-trifluoromethylphenyl)pyridine, 95% CAS No. 1111110-71-4

2-Hydroxy-6-(2-trifluoromethylphenyl)pyridine, 95%

Cat. No. B6367899
M. Wt: 239.19 g/mol
InChI Key: SKTRANZOWVJCFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Hydroxy-6-(2-trifluoromethylphenyl)pyridine, 95% (2-Hydroxy-6-TFPP) is an organofluorine compound which has been studied for its various applications in scientific research. This compound has a high degree of water solubility, making it an ideal choice for a wide range of laboratory experiments. It is also a versatile compound, with a wide range of synthetic pathways and applications.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 2-Hydroxy-6-(2-trifluoromethylphenyl)pyridine involves the reaction of 2-chloro-6-(2-trifluoromethylphenyl)pyridine with sodium hydroxide followed by acidification to obtain the final product.

Starting Materials
2-chloro-6-(2-trifluoromethylphenyl)pyridine, Sodium hydroxide, Hydrochloric acid, Wate

Reaction
Step 1: Dissolve 2-chloro-6-(2-trifluoromethylphenyl)pyridine in a mixture of water and sodium hydroxide., Step 2: Heat the mixture to reflux for several hours., Step 3: Acidify the mixture with hydrochloric acid., Step 4: Extract the product with a suitable organic solvent., Step 5: Purify the product by recrystallization or column chromatography.

Scientific Research Applications

2-Hydroxy-6-TFPP has been used in a wide range of scientific research applications. It has been used in the synthesis of a range of fluorinated compounds, including fluorinated peptides, which are used in drug discovery and development. It has also been used in the synthesis of a range of fluorinated heterocycles, which can be used in a variety of synthetic processes. Additionally, it has been used in the synthesis of fluorinated analogues of natural products, which can be used in drug design and development.

Mechanism Of Action

2-Hydroxy-6-TFPP is a versatile compound, and its mechanism of action is dependent on the particular application. In general, the compound is able to promote a wide range of chemical reactions, including nucleophilic substitution, cycloaddition, and electrophilic addition. Additionally, it can be used to promote the formation of a wide range of organofluorine compounds, including fluorinated peptides, heterocycles, and natural product analogues.

Biochemical And Physiological Effects

2-Hydroxy-6-TFPP is a relatively non-toxic compound, and has been found to have no adverse effects on biochemical or physiological processes. In fact, it has been found to have a number of beneficial effects, including the promotion of a range of chemical reactions and the synthesis of a range of fluorinated compounds. Additionally, it has been found to be an effective inhibitor of a range of enzymes, including cytochrome P450 enzymes.

Advantages And Limitations For Lab Experiments

2-Hydroxy-6-TFPP has a number of advantages for laboratory experiments. It is a relatively stable compound, with a high degree of water solubility, making it ideal for a wide range of laboratory experiments. Additionally, it is a versatile compound, with a wide range of synthetic pathways and applications. However, there are a few limitations to consider when using this compound in laboratory experiments. It is a relatively expensive compound, and it is also a hazardous compound, with the potential to cause skin and eye irritation.

Future Directions

The potential future directions for 2-Hydroxy-6-TFPP are numerous. It is a versatile compound, and has a wide range of potential applications in drug design and development. Additionally, it could be used in the synthesis of a range of fluorinated compounds, including fluorinated peptides and heterocycles. Furthermore, it could be used in the synthesis of a range of fluorinated analogues of natural products. Additionally, it could be used to develop a range of inhibitors of enzymes, such as cytochrome P450 enzymes. Finally, it could be used to develop a range of organofluorine compounds, which could be used in a variety of synthetic processes.

properties

IUPAC Name

6-[2-(trifluoromethyl)phenyl]-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F3NO/c13-12(14,15)9-5-2-1-4-8(9)10-6-3-7-11(17)16-10/h1-7H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKTRANZOWVJCFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=CC(=O)N2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60683015
Record name 6-[2-(Trifluoromethyl)phenyl]pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60683015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-6-(2-trifluoromethylphenyl)pyridine

CAS RN

1111110-71-4
Record name 6-[2-(Trifluoromethyl)phenyl]pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60683015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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